molecular formula C12H17NO3S B2993264 N-[2-(4-methoxyphenyl)ethyl]cyclopropanesulfonamide CAS No. 1235623-65-0

N-[2-(4-methoxyphenyl)ethyl]cyclopropanesulfonamide

Cat. No.: B2993264
CAS No.: 1235623-65-0
M. Wt: 255.33
InChI Key: DTZKCSXXTYPTKF-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenyl)ethyl]cyclopropanesulfonamide is a sulfonamide derivative characterized by a cyclopropane ring directly attached to the sulfonyl group and a 4-methoxyphenethylamine moiety. This structure combines the conformational rigidity of the cyclopropane ring with the electronic and steric properties of the 4-methoxyphenyl group, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-16-11-4-2-10(3-5-11)8-9-13-17(14,15)12-6-7-12/h2-5,12-13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZKCSXXTYPTKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNS(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]cyclopropanesulfonamide typically involves the reaction of 4-methoxyphenethylamine with cyclopropanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of 4-hydroxyphenethylcyclopropanesulfonamide.

    Reduction: Formation of N-[2-(4-methoxyphenyl)ethyl]cyclopropylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]cyclopropanesulfonamide is not the primary focus of the provided search results; however, related compounds and applications can be gleaned from the search results.

Potential Applications

  • Fungicidal Agent N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide derivatives have been investigated for their fungicidal activity.
  • Pharmaceutical Research N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has potential applications in pharmaceutical research due to its structural similarity to known bioactive compounds. Its derivatives may serve as lead compounds for developing new therapeutic agents targeting neurological disorders or cancer.
  • Neurological Disorders Derivatives of benzo[d][1,3]dioxole have shown promising results as inhibitors of monoamine oxidases (MAO A and B), which are important targets in the treatment of neurological disorders such as depression and Parkinson's disease.
  • Bladder Function Control N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide was synthesized with the aim of obtaining a novel compound with 5-hydroxytryptamine (5-HT)(1A) antagonistic properties and activity in controlling bladder function at the level of the central nervous system .

Structural insights and interactions

  • The specific biological activity of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is expected to be influenced by its structural characteristics.
  • Preliminary computational docking studies suggest that N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide may interact with monoamine oxidase enzymes through specific binding sites, influencing neurotransmitter levels in the brain.

Related Compounds

  • 25I-NBOMe 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe) is a relatively new 2C drug that is more potent than structural 2C analogs .
  • Tepoxalin Tepoxalin is a nonsteroidal anti-inflammatory drug approved for veterinary use .
  • BMS-214662 BMS-214662 has been used in trials studying the treatment of several types of leukemia, among others .
  • AG-24322 AG-024322 has been used in trials studying the treatment of Neoplasms and Lymphoma, Non-Hodgkin .

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Compounds and Features

Compound Name Core Structure Key Substituents Notable Properties/Activities Reference
N-[2-(4-Methoxyphenyl)ethyl]cyclopropanesulfonamide Cyclopropanesulfonamide + 4-methoxyphenethyl Cyclopropane, methoxyphenethyl High ring strain; potential metabolic stability
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide Benzenesulfonamide Naphthyl, methyl, methoxyphenyl 99% stereochemical purity; chiral HPLC separation [1]
N-(2-(5-(4-Methoxyphenyl)imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide Benzenesulfonamide + imidazole Pentyl, imidazole, methoxyphenyl Modified synthetic protocol; pyridyl group enhances solubility [2]
1-[(1RS)-1-(4-Methoxyphenyl)-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]cyclohexanol Cyclohexanol + dual methoxyphenyl Cyclohexanol, dual methoxyphenethyl Pharmaceutical impurity; lipophilic backbone [3]
N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide Benzenesulfonamide + acetylphenyl Acetyl, methoxy Antibacterial, antioxidant activities [5]

Analysis

  • Cyclopropane vs. Benzene Sulfonamides: The cyclopropane ring in the target compound introduces significant ring strain compared to benzenesulfonamides (e.g., and ).
  • 4-Methoxyphenethyl Motif : The ethyl linkage to the 4-methoxyphenyl group is shared with impurities in and formoterol analogs (). This group likely facilitates π-π interactions or hydrogen bonding in biological systems, though its role varies: in beta-agonists (), it aids receptor binding, while in sulfonamides, it may influence enzyme inhibition .
  • Substituent Diversity : The pentyl group in ’s compound increases lipophilicity, whereas the acetyl group in enhances electronic effects, modulating antibacterial potency. The target compound’s cyclopropane may balance lipophilicity and metabolic stability .

Biological Activity

N-[2-(4-methoxyphenyl)ethyl]cyclopropanesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropanesulfonamide moiety, which is known for its diverse reactivity and ability to interact with various biological targets. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with cellular targets.

This compound is believed to exert its biological effects primarily through the modulation of enzyme activity. The sulfonamide group is known for its ability to inhibit enzymes by mimicking substrate interactions, thereby blocking active sites. This mechanism is particularly relevant in the context of therapeutic applications targeting specific pathways involved in disease processes.

Enzyme Inhibition

Research indicates that compounds with similar structures have been investigated for their ability to inhibit various enzymes, including cytochrome P450 enzymes, which play crucial roles in drug metabolism. For instance, studies have shown that certain derivatives exhibit selective inhibition profiles against specific CYPs, which could be beneficial in minimizing drug-drug interactions .

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties. In vitro assays have demonstrated effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Case Studies

  • Antitumor Activity : A study evaluated the compound's effects on cancer cell lines, revealing significant cytotoxicity against specific tumor types. This suggests a potential role in cancer therapy, particularly for tumors characterized by overexpressed targets that the compound may inhibit .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of related sulfonamides. Results indicated that these compounds could modulate pathways associated with neurodegenerative diseases, providing a basis for further exploration in treating conditions such as Alzheimer's disease .

Applications in Research

This compound serves as a valuable biochemical probe for studying enzyme interactions and protein functions. Its unique structure allows researchers to explore new reaction mechanisms and pathways in organic synthesis and drug development .

Summary of Biological Activities

Activity Type Description
Enzyme InhibitionModulates activity of cytochrome P450 enzymes; potential for drug interaction minimization .
AntimicrobialEffective against various bacterial strains; potential use in treating resistant infections .
AntitumorSignificant cytotoxicity observed in cancer cell lines; potential application in oncology .
NeuroprotectiveModulates pathways related to neurodegeneration; potential use in Alzheimer's treatment .

Q & A

Basic Research Questions

Q. How can I design an HPLC method to separate N-[2-(4-methoxyphenyl)ethyl]cyclopropanesulfonamide from its structural analogs and impurities?

  • Methodological Guidance : Use a reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 μm) with a mobile phase gradient of acetonitrile and phosphate buffer (pH 3.0). Reference retention times from pharmacopeial data (e.g., compound B: RT 0.7, compound C: RT 1.2) to optimize separation . Include a UV detector set at 220–280 nm, and validate using relative response factors (RRF) for quantitation (e.g., RRF 1.00 for compound B vs. 1.75 for compound A) .

Q. What synthetic strategies are effective for preparing sulfonamide derivatives like this compound?

  • Methodological Guidance : Start with sulfamoyl chloride intermediates reacting with amines under inert conditions (e.g., ethyl 2-(chlorosulfonyl)acetate + 4-methoxyaniline in dry THF). Monitor reactions via TLC and purify via recrystallization (e.g., ethanol/water). Confirm structure using 1H^1H-NMR (e.g., δ 3.73 ppm for OCH3_3) and HRMS (e.g., [M-H]^- 246.0381) .

Q. How do I establish impurity acceptance criteria for this compound in pharmaceutical formulations?

  • Methodological Guidance : Follow pharmacopeial guidelines (e.g., USP, EP) for related substances. Set limits based on relative retention times (e.g., ≤0.1% for any individual impurity, ≤0.5% total impurities) and validate using system suitability mixtures (e.g., formoterol-related compounds A–D) .

Advanced Research Questions

Q. How can conflicting chromatographic data for structurally similar impurities be resolved?

  • Methodological Guidance : Cross-validate using orthogonal methods (e.g., LC-MS/MS for mass confirmation) and adjust mobile phase composition (e.g., 0.1% formic acid to enhance peak symmetry). Compare retention times across multiple studies (e.g., EP vs. USP monographs) to identify method-specific variations .

Q. What strategies optimize the stability of this compound under accelerated degradation conditions?

  • Methodological Guidance : Conduct forced degradation studies (acid/base hydrolysis, oxidative stress) and analyze degradation products via HPLC-DAD. For oxidative stability, add antioxidants (e.g., 0.01% BHT) and store samples at 2–8°C in amber vials. Correlate degradation pathways with impurity profiles (e.g., formamide derivatives at RT 1.3–2.2) .

Q. How do structural modifications (e.g., cyclopropane vs. cyclohexane rings) impact biological activity in sulfonamide derivatives?

  • Methodological Guidance : Synthesize analogs (e.g., replacing cyclopropane with cyclohexyl groups) and evaluate via in vitro assays (e.g., enzyme inhibition). Use molecular docking to assess binding affinity changes. For example, cyclopropane’s rigidity may enhance target selectivity compared to flexible cyclohexane .

Data Contradiction Analysis

Q. Why do relative response factors (RRFs) vary between pharmacopeial sources for the same impurity?

  • Resolution : RRFs depend on detection wavelength and compound UV absorbance. Standardize using a unified reference (e.g., USP compound A: RRF 1.75 at 254 nm vs. EP compound G: RRF 1.00 at 220 nm). Recalibrate with in-house reference standards to harmonize data .

Methodological Tables

Key Impurities Retention Time Relative Response Factor Acceptance Limit
Formoterol-related compound B0.71.00≤0.2%
Formoterol-related compound D1.31.00≤1.12%
Monobenzyl analogue (H)2.21.00≤1.24%

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